molecular formula C25H30N6O3 B2958349 5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-01-1

5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2958349
M. Wt: 462.554
InChI Key: ONGPLONPMNMUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H30N6O3 and its molecular weight is 462.554. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Application

Synthesis and Characterization of Pyridopyrazolotriazines :Research has explored the synthesis of pyridopyrazolotriazines, derivatives similar in structure, showcasing their potential in antiviral and antimicrobial applications. These compounds were synthesized via diazotization and coupling reactions, with their structures confirmed by various spectroscopic methods. Their biological activity against viruses and microbes suggests the chemical framework's potential for developing new therapeutic agents (Attaby et al., 2007).

G Protein-Biased Dopaminergics :Another study focused on designing and synthesizing compounds with a core structure involving piperazine, aiming to develop G protein-biased dopaminergic partial agonists. These compounds demonstrated significant affinity for dopamine receptors, suggesting their utility in neurological disorder treatments, including psychosis and schizophrenia (Möller et al., 2017).

Antimicrobial and Antifungal Activity

Antimicrobial and Antifungal Derivatives :Compounds incorporating elements like piperidine and pyrrolidine have shown strong antimicrobial activities, suggesting the potential of these chemical frameworks in developing new antimicrobial agents. Structure-activity relationships were explored to understand how different modifications impact their effectiveness against various pathogens (Krolenko et al., 2016).

Molecular Interaction and Receptor Binding

CB1 Cannabinoid Receptor Antagonists :The molecular interaction of antagonist compounds featuring piperidinyl groups with CB1 cannabinoid receptors was studied, providing insights into the design of selective receptor antagonists. This research could guide the development of new compounds for treating conditions related to cannabinoid receptor activity (Shim et al., 2002).

properties

IUPAC Name

5-ethyl-7-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3/c1-2-27-16-20(23-21(17-27)25(34)31(26-23)19-8-4-3-5-9-19)24(33)30-14-12-28(13-15-30)18-22(32)29-10-6-7-11-29/h3-5,8-9,16-17H,2,6-7,10-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGPLONPMNMUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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